Journal Name:Journal of Functional Foods
Journal ISSN:1756-4646
IF:5.223
Journal Website:http://www.journals.elsevier.com/journal-of-functional-foods/
Year of Origin:2009
Publisher:Elsevier Ltd
Number of Articles Per Year:578
Publishing Cycle:
OA or Not:Not
Assessment of the validity and reliability of temporal sensory evaluation methods used with consumers on controlled stimuli delivered by a gustometer
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.foodqual.2023.104942
Temporal Dominance of Sensations (TDS) and Temporal Check-All-That-Apply (TCATA) are the most used qualitative temporal sensory evaluation methods. Considered as rapid methods, they are more and more used with consumer panels. However, no study has investigated in detail the validity and reliability of these methods when they are used with consumers. This study aimed to fill in the gap by comparing the results obtained from temporal measurements to controlled temporal stimuli delivered using a gustometer. A total of 149 consumers were randomly assigned to one of three panels, each panel using a different temporal sensory evaluation method among TDS (n=50), TCATA (n=50) and AEF-RATA (n=49). AEF-RATA is introduced as a new method allowing the consumers to retrospectively report the intensity of the applicable attributes in three defined periods. Using a gustometer, four single-compound solutions were delivered to the consumers to evaluate their recognition ability using Free Comment. Then, eighteen multiple-compound solutions (composed of two to five compounds varying in their sequence, concentration and duration of stimulation) were delivered to the consumers to evaluate their ability to use the three temporal evaluation methods. The compounds included sodium chloride (“salty”), saccharose (“sweet”), citric acid (“acid”), citral (“lemon”) and basil hydrosol (“basil”). The results show that consumers were able to report temporal sequences of perceived attributes congruent with the delivered sequence of compounds in the stimuli. Contrary to our hypotheses, despite different operational definitions, very few differences are observed between the TDS and TCATA measures, suggesting that most consumers interpreted applicability as dominance. Citation rates and durations of dominance/applicability are strongly correlated between them, but not with the concentration of the compounds. Individual repeatability is low, but does not impact reliability of the measures at the panel level. Consumers can be confused with attribute identification, which can make the interpretation of low citation rates tricky. TDS restores the signal the closest to the stimuli, except for durations for which TCATA performs better. AEF-RATA has no advantage over the other methods. These results open a discussion on what is possible to ask consumer panels and how not to overinterpret the results.
Detail
Skin conductance responses to oral stimuli: The role of taste quality and intensity, and personality traits
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-06-11 , DOI: 10.1016/j.foodqual.2023.104917
Measuring emotional responses to tastes and foods, using both self-reports and also implicit and physiological measurements is gaining attention. Among physiological measurements, skin conductance response (SCR) is one the most commonly used indicators of emotional activation but it has been rarely applied to taste and other oral stimuli and its interpretation is not yet clear. Furthermore, the effect of individual differences in SCR to tastes has been rarely taken into account. To address these issues, SCR to bitter, astringent, and sweet samples presented both at weak/moderate and moderate/strong intensity was recorded while eighty Italians, selected based on PROP (6-n-propylthiouracil) status (only Medium-Tasters), performed an implicit affective test. Samples were presented blind in aqueous solutions monadically in triplicate. Subjects (Ss) were asked to taste a sample, then a neutral face was briefly presented on a screen, and Ss were asked to indicate if they trusted the face (yes/no) and how much (on a 9-point Scale). Data on Ss’ psychological traits (anxiety, sensation seeking, food neophobia, emotional stability) was also collected. Two clusters were identified based individual SCR. These clusters differed in their SCR mainly to strong bitterness, and partially to astringency, while they did not differ for their response to the sweet samples. The High bitter responders were more anxious and neurotic than Low bitter responders. For this cluster higher intensities induced higher SCR, but this was not found in the Low bitter responders cluster that tended to have higher SCR to the least intense samples. No differences in the implicit affective responses to samples were found between clusters. These results indicate that SCR to tastes reflect mainly different sources of arousal, such as novelty/surprisingness, quality and intensity of the stimuli, and this may change at an individual level. This suggests that measurement of SC can contribute to a better understanding of individual differences in taste and oral experience and could provide a link between taste responsiveness and sympathetic nervous system activity.
Detail
Seasonal multisensory eating experiences in Norway and Colombia
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-04-25 , DOI: 10.1016/j.foodqual.2023.104873
Research on multisensory food perception suggests that most of our senses can influence eating experiences (Spence, 2020). The present research evaluates how different senses are engaged across country-specific eating experiences. Our goal is to explore each country's prototypical multisensory eating experience throughout the seasons. In Study 1A and 1B, we used the Sensory Perception Item (SPI) scale by Haase and Wiedmann (2018) in Norway (n = 104, M age = 40.73) and Colombia (n = 130, M age = 37.81), to assess how visual, auditory, tactile, olfactory, and gustatory dimensions are engaged in each country’s specific eating experiences and across seasons (Norway: Summer, Autumn, Winter, Spring; Colombia: Humid, Dry, Cold, Hot). All of the sensory dimensions in Norway, except touch, were significantly influenced by seasons. In Colombia, seasons only were significant for touch and olfaction. In Study 2A and 2B, we evaluated some of the specific sensory components of the eating experiences in Norway (n = 83, M age= 39.1) and Colombia (n = 64, M age= 40.64). Seasons significantly affected several sensory dimensions of the eating experiences in Norway but not in Colombia. Furthermore, we obtained keywords that reflected participants eating experiences across the four seasons. This provides insight into how the statistical regularities of food experience environments might change throughout certain seasons and geographical contexts. Restaurant managers can think of changing the ambience settings of the dining rooms to match the image people associate with each season, transferring the external environment into the internal dining atmosphere as one of the innovative ways to enhance eating experiences.RUNNING HEAD: SEASONAL MULTISENSORY EATING EXPERIENCES
Detail
The complexity of food purchase motivations: Impacts of key priorities, knowledge, and information sources on active purchase of food labels
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-06-10 , DOI: 10.1016/j.foodqual.2023.104913
Studies of consumer preferences of specialty food labels have characterized the collection of values underlying active purchase decisions of individual labels. We explore whether a discernible structure of values and decision-making frameworks exists among consumers and across a variety of specialty food labels: USDA organic, Non-GMO Project Verified, and Certified Humane®. We segment consumers based on their motivations for purchasing the three labels simultaneously using cluster analysis, and then analyze the decision-making complexity for each cluster using hurdle models. Five clusters are identified and characterized: Never Buyers, Safety-First buyers, Biotechnology Avoiders, Health and Wellness Seekers, and Agricultural Idealists. Results indicate that the complexity of consumer motivations for buying specialty food labels is based on a hierarchical ordering of food values with the foundational value of food safety being the most important for a majority of consumers, and values related to environmental and animal welfare considerations present in only the most complex motivation structures. We also find that consumer interest in an animal welfare label may be constrained by limited consumer association of the label with food safety or other direct consumer benefits. Our results have significant implications for the development of specialty food labeling schemes and optimal communication strategies over specialty labeled food products.
Detail
The creation of an online grocery store for experimental purposes: A pilot study
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-05-12 , DOI: 10.1016/j.foodqual.2023.104888
More households shop for groceries online than ever in the United States. Thus, changes in online grocery store environments can affect the nutritional quality of food choices on a large scale. In response, we built a simulated online grocery store for experimental purposes. This paper describes the development of an online grocery store that displays actual products, brands, sizes, prices, pictures, and ingredient lists sold in current online grocery stores in the United States. We ran a pilot study to evaluate this research tool by calculating adherence and accounting for participants’ experiences. We assessed the impact of game elements (point scoring and a scoreboard) and different budgets on the nutritional quality of the food bundle in the final shopping baskets of participants (n = 654). Participants in the treatment group saw the nutritional quality rating system illustrated for each food item as 1 to 5 “crowns.” Ordinary least square regressions compared the nutritional quality of the final shopping baskets between experimental groups. Participants who saw the game elements selected food bundles with 2.53 (CI 95% [0.72; 4.33], p = 0.006) more crowns in their final basket. Receiving a high budget ($50) increased the number of crowns by 2.78 (CI 95% [0.66;4.90], p = 0.010) compared to a low budget ($30). We found no significant interaction between the game intervention and budget level. Participants noted that the store was intuitive to navigate, had a high-quality interface, and easily found the products they often buy. The game elements encouraged shoppers to make healthier food choices. Our simulated grocery store can help researchers gain insight into online consumer behavior by testing interventions.
Detail
Color and abundance: Influencing children's food choices
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-06-13 , DOI: 10.1016/j.foodqual.2023.104918
Packaging color and product availability are factors influencing consumer preferences. However, their impact on children’s choices is scarce. The current research examines whether the size of the set of items and the packaging color might shape children's choices. In three experiments (N = 887), we investigated the effect of these two variables on children's choices of food items in a laboratory setting. The results showed that food items provided in larger piles of identical products were preferred to those provided in smaller piles of identical products, even though children could only choose one item to take away, showing evidence of an “abundance bias”. In addition, food products packaged in red were preferred to those packaged in green. A moderation effect was also observed whereby children preferred red-packaged items more when offered within a larger group of identical items (abundance) and less when offered within a smaller group of identical items. The findings provide insight into the psychology of color and abundance as choice attractors in children's consumer preferences for food products.
Detail
Social class differences in dietary intake are mediated by the relationship between health and taste: Findings from a cross-sectional and longitudinal study
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-06-14 , DOI: 10.1016/j.foodqual.2023.104914
In a cross-sectional (Study 1) and longitudinal (Study 2) study, the authors examined whether the associations between social class and dietary intake and between social class and overweight are mediated by the relationship between health and taste. In Study 1 (N = 1,027), the assumed (“unhealthy = tasty” belief) and the actual (correlation between health and taste ratings of individual meals) health-taste relationship were assessed as mediators of the association between social class and dietary intake and social class and overweight in a German population. The research question was investigated using correlational analyses and mediation models. The results show consistent associations between social class, daily fruit and vegetable intake, and body mass index (BMI). These associations were partially mediated by the assumed and actual health-taste relationship. In Study 2 (N = 794), we analysed social class, the assumed health-taste relationship, dietary intake, and BMI at three different time points between 2011 and 2018 in a Dutch population. Social class predicted dietary intake (but not BMI), partially mediated by the assumed health-taste relationship. Our research points to an underlying mechanism of dietary inequality that goes beyond material resources such as income or education, namely the relationship between health and taste of food.
Detail
Resolving the masculinity dilemma: Identifying subtypes of male meat consumers with latent profile analysis
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-05-13 , DOI: 10.1016/j.foodqual.2023.104890
Reducing meat consumption is necessary to meet Paris Agreement climate change targets. Efforts to reduce meat consumption should target male consumers, who are the biggest meat-eaters worldwide. However, men are often unwilling to reduce their meat intake, due partly to pressures to conform to dominant masculine ideological expectations that “real” men should eat meat (i.e., the masculinity dilemma). To build theoretical insights and more accurately inform interventions, the current study sought to identify latent subgroups of male consumers based on 20 psychosocial indicators related to meat consumption. A latent profile analysis of 575 Australian and English participants who self-identified as male yielded three distinct latent subgroups that differed significantly in indicator variables, self-reported meat consumption, and willingness to reduce their meat intake: “Resistant” consumers ate the most meat and were very unwilling to reduce, “Ambivalent” consumers ate moderate-to-high amounts of meat and were slightly unwilling to reduce, and “Meat-averse” consumers ate minimal quantities of meat and were very willing to reduce. Results suggest that previous meat-reduction intervention attempts may have been impeded by failing to target latent male consumer groups. Efforts to reduce men’s meat consumption will require further focus on within- rather than between-gender differences in male populations.
Detail
Milk, mylk or drink: Do packaging cues affect consumers’ understanding of plant-based products?
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-05-05 , DOI: 10.1016/j.foodqual.2023.104885
The market growth of plant-based alternatives to animal food products pushes agencies around the world to discuss specific regulations regarding their communication, terminology, and packaging design. We created and tested 18 packages of plant-based milk and plant-based chicken meat varying the “animalness” of terminology, container, image, and claim. An online survey was answered by a sample of 600 US participants. The image (cow or soybean on milk; chicken or wheat on meat) had a significant effect on the expected origin (animal or vegetable) of the products, but terminology (“milk”, “mylk” or “drink”; “chicken”, “strips” or “seitan”), container (plastic jug or carton box; plastic tray or glass jar), sensory claim (“creamy” or “smooth” on milk) and nutritional claim (“no cholesterol” or “low sodium” on chicken) did not. We found significant effects of the type of container on the willingness to try the meat and of terminology on the willingness to try the milk. Finally, terminology and image significantly affected consumers’ expectations for the sensory characteristics of the two products. These findings can help agencies effectively regulate terminology and packaging aspects of plant-based substitutes, as well as inform industries, scientists, and designers.
Detail
How sweet odors affect healthy food choice: An eye-tracking study
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-06-17 , DOI: 10.1016/j.foodqual.2023.104922
How to make healthy food choices the preferred ones is a public health concern worldwide. A promising way could be to utilize the sensory food cues in the environment, such as odors. Previous studies have shown conflicting results on whether odors can impact food choice, and its underlying mechanism remains unclear. The current study aims to investigate the effect of sweet food odors on food choices. A total of 53 participants were recruited to complete two sessions of different sweet odor exposure: healthy (apple, honey melon) or unhealthy (chocolate, caramel). In each session, the participants were asked to choose from eight (in-)congruent food products (an unhealthy and healthy option for each of the odors) after 10 min odor exposure. Visual attention to the food products was measured by Tobii Pro Glasses 2 eye-tracker. Results showed that healthy food products were chosen more frequently regardless of the (healthiness of the) odor exposure. Moreover, participants fixated on all food products for a longer time and more often, and showed a longer time to first fixation on food products during healthy odor exposure compared to unhealthy odor exposure. These findings indicate that healthy odors can prime visual attention and orientation towards both healthy and unhealthy foods. However, this priming does not necessarily lead to congruent food choices, and other cognitive factors likely play a role in the final food decision-making.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 FOOD SCIENCE & TECHNOLOGY 食品科技2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
10.10 48 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://ees.elsevier.com/jff/
Submission Guidelines
https://www.elsevier.com/journals/journal-of-functional-foods/1756-4646/guide-for-authors
Reference Format
https://www.elsevier.com/journals/journal-of-functional-foods/1756-4646/guide-for-authors
Collection Carrier
Original research articles, review papers, perspective commentaries and opinion pieces, and rapid communications.